molecular formula C11H16Cl2N4 B1416420 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride CAS No. 1258637-69-2

7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride

Cat. No.: B1416420
CAS No.: 1258637-69-2
M. Wt: 275.17 g/mol
InChI Key: AFVNHAGCSFFYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride: is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol It is a heterocyclic compound containing a pyrazolo[1,5-a]pyrimidine ring system fused with a piperidine ring

Scientific Research Applications

Chemistry: In chemistry, 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the function of specific proteins or enzymes.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving specific molecular pathways.

Industry: In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action for this compound is not available in the search results .

More detailed physical and chemical properties were not available in the search results .

Safety and Hazards

For safety information and hazards related to this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A similar compound with a pyrazolo[1,5-a]pyrimidine ring system but without the piperidine ring.

    Pyrrolopyrazine: Another heterocyclic compound with a similar ring structure but different functional groups.

Uniqueness: 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride is unique due to the presence of both the pyrazolo[1,5-a]pyrimidine and piperidine rings.

Properties

IUPAC Name

7-piperidin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-5-12-6-2-9(1)10-3-7-13-11-4-8-14-15(10)11;;/h3-4,7-9,12H,1-2,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVNHAGCSFFYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NC3=CC=NN23.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride
Reactant of Route 2
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride
Reactant of Route 3
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride
Reactant of Route 4
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride
Reactant of Route 5
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride
Reactant of Route 6
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.